molecular formula C27H55N5O2 B14334743 15-Hexadecyl-1,4,7,10,13-pentaazacyclohexadecane-14,16-dione CAS No. 108532-52-1

15-Hexadecyl-1,4,7,10,13-pentaazacyclohexadecane-14,16-dione

Cat. No.: B14334743
CAS No.: 108532-52-1
M. Wt: 481.8 g/mol
InChI Key: HYDLNLMZEHNVQJ-UHFFFAOYSA-N
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Description

15-Hexadecyl-1,4,7,10,13-pentaazacyclohexadecane-14,16-dione is a complex organic compound with the molecular formula C27H59N5O2 It is a derivative of pentaazacyclohexadecane, a macrocyclic ligand known for its ability to form stable complexes with metal ions

Preparation Methods

The synthesis of 15-Hexadecyl-1,4,7,10,13-pentaazacyclohexadecane-14,16-dione typically involves the cyclization of linear precursors under controlled conditions. One common method involves the reaction of hexadecylamine with a suitable pentaazacyclohexadecane precursor in the presence of a cyclizing agent. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

15-Hexadecyl-1,4,7,10,13-pentaazacyclohexadecane-14,16-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

15-Hexadecyl-1,4,7,10,13-pentaazacyclohexadecane-14,16-dione has a wide range of scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions, which are studied for their catalytic and electronic properties.

    Biology: The compound’s ability to form complexes with metal ions makes it useful in studying metalloproteins and metalloenzymes.

    Medicine: Research is being conducted on its potential use in drug delivery systems due to its ability to encapsulate and transport metal ions.

    Industry: The compound is explored for its potential use in industrial processes that require stable metal complexes, such as in catalysis and material science.

Mechanism of Action

The mechanism by which 15-Hexadecyl-1,4,7,10,13-pentaazacyclohexadecane-14,16-dione exerts its effects involves its ability to form stable complexes with metal ions. The nitrogen atoms in the pentaazacyclohexadecane ring coordinate with metal ions, stabilizing them and altering their reactivity. This coordination can affect various molecular targets and pathways, depending on the specific metal ion involved and the context of the reaction.

Comparison with Similar Compounds

15-Hexadecyl-1,4,7,10,13-pentaazacyclohexadecane-14,16-dione can be compared with other similar compounds such as:

    1,4,7,10,13-Pentaazacyclohexadecane: The parent compound without the hexadecyl and dione groups.

    15,15′-Trimethylenebis(1,4,7,10,13-pentaazacyclohexadecane-14,16-dione): A similar compound with an additional trimethylene bridge.

    1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: A related macrocyclic ligand with oxygen atoms in the ring

Properties

CAS No.

108532-52-1

Molecular Formula

C27H55N5O2

Molecular Weight

481.8 g/mol

IUPAC Name

15-hexadecyl-1,4,7,10,13-pentazacyclohexadecane-14,16-dione

InChI

InChI=1S/C27H55N5O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25-26(33)31-23-21-29-19-17-28-18-20-30-22-24-32-27(25)34/h25,28-30H,2-24H2,1H3,(H,31,33)(H,32,34)

InChI Key

HYDLNLMZEHNVQJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC1C(=O)NCCNCCNCCNCCNC1=O

Origin of Product

United States

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